molecular formula C13H5Br3F3N3O4 B120668 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline CAS No. 57729-86-9

2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline

Cat. No. B120668
CAS RN: 57729-86-9
M. Wt: 563.9 g/mol
InChI Key: INVHIPJJDSPNJY-UHFFFAOYSA-N
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Description

The compound 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline is a chemical that appears to be designed for specialized applications, potentially in the field of agrochemicals or as a building block for more complex molecules. The presence of nitro, bromo, and trifluoromethyl groups suggests that it is a highly substituted aniline derivative, which could have unique physical and chemical properties due to the electron-withdrawing effects of these groups.

Synthesis Analysis

The synthesis of related nitrophenyl-aniline derivatives has been reported, where compounds like N-2,4,6-trinitrophenyl-N'-2,4-dinitrobenzofuroxano-3,5-dinitro-2,6-diaminopyridine were synthesized from diamines and dinitrodichlorobenzene as well as trinitrochlorobenzene . Although the exact synthesis of 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline is not detailed, similar synthetic routes could be employed, involving halogenated intermediates and subsequent nitration reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as elemental analysis, IR, 1H NMR, and MS spectroscopies . These methods would likely reveal the presence of strong electron-withdrawing groups in the compound of interest, which would affect the electron density distribution across the molecule and could potentially lead to intramolecular interactions, such as hydrogen bonding, as suggested in similar compounds .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, showing that anilino-dechlorination reactions can be used to prepare dinitro-trifluoromethylphenyl aniline derivatives . The substituent effects on these reactions were significant, indicating that the nature and position of substituents on the aniline ring can greatly influence the reaction rates and mechanisms. For the compound , similar reactivity patterns could be expected, with the possibility of intramolecular hydrogen bonding affecting its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline would be influenced by its functional groups. The nitro groups are likely to confer a degree of acidity to the hydrogen atoms they are attached to, while the trifluoromethyl group would add to the molecule's overall electronegativity and potentially its volatility. The presence of bromine atoms would increase the molecular weight and could affect the compound's solubility and density. An improved synthesis process for a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, achieved high yields and purity, suggesting that with careful optimization, similar results could be obtained for the synthesis of the compound .

Scientific Research Applications

Nucleophilic Substitution Reactions

Studies on nucleophilic substitution reactions involving derivatives of dinitroaniline reveal insights into the reaction mechanisms and kinetics. Research on this topic includes the reactions of dinitroaniline herbicides like trifluralin and benefin with nucleophiles, highlighting the formation of Meisenheimer anionic σ-complexes and SNAr displacement products (Annandale, Vanloon, & Buncel, 1998). Similar studies have been conducted on phenyl 2,4,6-trinitrophenyl ethers reacting with aniline in non-polar solvents, demonstrating different catalytic mechanisms and the influence of steric and electron effects (Banjoko & Ezeani, 1986), (Crampton, Emokpae, & Isanbor, 2006).

Phytotoxicity and Antimitotic Activity

Dinitroaniline derivatives have been screened for phytotoxicity and antimitotic activity, indicating potential applications in herbicides. Studies using the Allium-test show that derivatives of 2,4-dinitroanilines and 2,6-dinitro-(4-fluoromethyl)-aniline can change the mitotic index and cause cytogenetic disorders, suggesting their herbicidal potential (Ozheredov et al., 2009).

Hydrogen Bonding and Molecular Structure

The intramolecular hydrogen bonding and molecular structure of certain dinitroaniline derivatives have been investigated. For example, N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives exhibit intramolecular hydrogen bonds between amino hydrogen and nitro groups, influencing the reaction kinetics and transition states (Al-Howsaway et al., 2007).

Synthesis and Derivatives

The synthesis of certain dinitroaniline derivatives and their intermediates has been explored, providing insight into the creation of novel compounds. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, from 3,5-dinitro-1-trifluoromethylbenzene, illustrates the utility of these compounds in pharmaceutical applications (Yang Shijing, 2013).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.


properties

IUPAC Name

2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Br3F3N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVHIPJJDSPNJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Br3F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073567
Record name 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline

CAS RN

57729-86-9
Record name Benzenamine, 2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057729869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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